6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been a subject of interest in recent years. Numerous methods for the synthesis of pyrimidines are described . The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Molecular Structure Analysis
Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Chemical Reactions Analysis
The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .
Physical And Chemical Properties Analysis
Pyrimidines have diverse chemical reactivity, accessibility and a wide range of biological activities . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Scientific Research Applications
Biological Applications
a. Anticancer Properties:- CDK2 Inhibition : Recent studies have identified this compound as a promising CDK2 (cyclin-dependent kinase 2) inhibitor. CDK2 plays a crucial role in cell cycle regulation, and inhibiting it can lead to cell cycle arrest and apoptosis. The synthesized derivatives of 6-(3,5-difluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine have shown significant growth inhibition in various cancer cell lines, including non-small cell lung cancer, melanoma, leukemia, and renal cancer .
Proposed Mechanisms
Researchers continue to investigate the mechanisms underlying the observed biological activities. Computational studies, molecular dynamics simulations, and binding affinity analyses contribute to our understanding of how these compounds interact with their cellular targets.
Mechanism of Action
Target of Action
The primary targets of 6-(3,5-difluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
6-(3,5-difluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine exerts its anticancer potential through inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways, which are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, 6-(3,5-difluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine disrupts these pathways and their downstream effects .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its effectiveness as a drug .
Result of Action
The molecular and cellular effects of 6-(3,5-difluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine’s action include significant cytotoxic activities against certain cancer cell lines . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Future Directions
properties
IUPAC Name |
6-(3,5-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-9-1-10(14)3-11(2-9)20(18,19)17-5-8-4-15-7-16-12(8)6-17/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNBUUZEZBTPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
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